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Introduction
ATTO 488 is a hydrophilic fluorescent label with exceptional water solubility, strong absorption,

high fluorescence quantum yield, and significant thermal and photostability.[1][2][3] These

characteristics make it highly suitable for a wide range of applications, including single-

molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry

(FACS), and fluorescence in-situ hybridization (FISH).[1][2] The N-hydroxysuccinimide (NHS)

ester functional group of ATTO 488 readily reacts with primary amino groups on modified

oligonucleotides to form a stable amide bond, enabling covalent labeling.[2][4][5] This

document provides detailed protocols for the efficient labeling of amino-modified

oligonucleotides with ATTO 488 NHS ester, including purification and quality control

procedures.

Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
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Reagent/Material Specifications Supplier Examples

ATTO 488 NHS Ester Amine-reactive fluorescent dye
Sigma-Aldrich, AAT Bioquest,

ATTO-TEC

Amino-modified

Oligonucleotide

Oligonucleotide with a primary

amine modification
Custom synthesis providers

Labeling Buffer
0.1 M Sodium Bicarbonate or

Carbonate Buffer, pH 8.0-9.0
Prepare fresh or purchase

Anhydrous Dimethylformamide

(DMF) or Dimethyl Sulfoxide

(DMSO)

High-purity, amine-free
Sigma-Aldrich, Thermo Fisher

Scientific

Purification Column
Gel filtration (e.g., Sephadex

G-25), Reversed-Phase HPLC

GE Healthcare, Bio-Rad,

Agilent

Nuclease-free Water ---
Thermo Fisher Scientific,

Promega

Microcentrifuge Tubes 1.5 mL Eppendorf, USA Scientific

Spectrophotometer (UV-Vis)

Capable of measuring

absorbance at 260 nm and

500 nm

Beckman Coulter, Thermo

Fisher Scientific

Experimental Protocols
Preparation of Reagents

Amino-modified Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the

labeling buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).[1] It is crucial that

the oligonucleotide solution is free from any amine-containing substances like Tris or glycine,

which can compete with the labeling reaction.[1][6] If necessary, purify the oligonucleotide by

methods such as ethanol precipitation prior to labeling.[7]

ATTO 488 NHS Ester Stock Solution: Immediately before use, dissolve the ATTO 488 NHS
ester in anhydrous DMF or DMSO to a concentration of 5 mg/mL.[1] This solution is

sensitive to moisture and should be prepared fresh for each experiment.[2][8]
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Oligonucleotide Labeling Reaction
The following diagram illustrates the general workflow for the labeling procedure.
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Experimental workflow for oligonucleotide labeling.

Reaction Setup: In a microcentrifuge tube, combine the amino-modified oligonucleotide

solution and the freshly prepared ATTO 488 NHS ester solution. A typical protocol suggests

adding approximately 50 µL of the 0.1 mM oligonucleotide solution to 30 µL of the 5 mg/mL
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dye solution.[1] The optimal molar ratio of dye to oligonucleotide may need to be determined

empirically but a several-fold molar excess of the dye is generally recommended to ensure

efficient labeling.[5]

Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle

shaking.[1] For longer reaction times, it is advisable to adjust the pH to a range of 7.0-7.5 to

minimize hydrolysis of the NHS ester.[1][6]

Purification of the Labeled Oligonucleotide
After the incubation period, it is essential to remove the unreacted ATTO 488 NHS ester from

the labeled oligonucleotide. Several methods can be employed for purification:

Gel Filtration Chromatography: This is a common method for separating the labeled

oligonucleotide from the smaller, unbound dye molecules.[1] Use a desalting column, such

as Sephadex G-25, equilibrated with nuclease-free water or a suitable buffer. The labeled

oligonucleotide will elute in the void volume, while the free dye is retained on the column.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides

high-resolution separation of the labeled oligonucleotide from both the unlabeled

oligonucleotide and the free dye.[7] A C18 column with a gradient of acetonitrile in an

aqueous buffer (e.g., triethylammonium acetate) is typically used.

Ethanol Precipitation: This method can be used to concentrate the labeled oligonucleotide

and remove some of the unbound dye.[7] However, it may not be as effective as

chromatographic methods for complete removal of free dye.

Quality Control and Characterization
The quality of the labeled oligonucleotide should be assessed to determine the labeling

efficiency and purity.

UV-Vis Spectroscopy: Measure the absorbance of the purified labeled oligonucleotide at 260

nm (for the oligonucleotide) and 500 nm (for ATTO 488). The ratio of these absorbances can

be used to estimate the degree of labeling (DOL), which is the average number of dye

molecules per oligonucleotide.
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The following table summarizes the key spectral characteristics of ATTO 488.

Parameter Value

Absorption Maximum (λabs) 500 nm[2]

Molar Extinction Coefficient (εmax) 90,000 M⁻¹cm⁻¹[2]

Emission Maximum (λfl) 520 nm[1]

Fluorescence Quantum Yield (ηfl) 80%[1]

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to visualize the

purity of the labeled oligonucleotide. The labeled product should migrate as a single band,

and there should be no visible free dye.

Chemical Reaction
The labeling reaction involves the nucleophilic attack of the primary amine of the modified

oligonucleotide on the carbonyl carbon of the NHS ester, resulting in the formation of a stable

amide bond and the release of N-hydroxysuccinimide.

Reactants

Products
Oligo-NH₂

Oligo-NH-CO-ATTO 488

+

ATTO 488-NHS

pH 8.0-9.0
N-Hydroxysuccinimide+

Click to download full resolution via product page

ATTO 488 NHS ester reaction with an amino-oligonucleotide.

Storage and Stability
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ATTO 488 NHS Ester: The solid dye should be stored at -20°C, protected from light and

moisture.[2] When stored properly, it is stable for at least three years.[2]

Labeled Oligonucleotide: Store the purified, labeled oligonucleotide in a suitable buffer (e.g.,

TE buffer) at -20°C. For long-term storage, it is recommended to aliquot the solution to avoid

repeated freeze-thaw cycles. Protect the labeled oligonucleotide from light.[1]

Troubleshooting
Problem Possible Cause Solution

Low Labeling Efficiency
Presence of amine-containing

buffers (e.g., Tris, glycine).

Dialyze or precipitate the

oligonucleotide to remove

interfering buffer components.

[1][6]

Hydrolysis of the ATTO 488

NHS ester.

Prepare the dye solution

immediately before use and

ensure the use of anhydrous

DMF or DMSO.[2][8]

Incorrect pH of the labeling

buffer.

Ensure the pH of the labeling

buffer is between 8.0 and 9.0

for optimal reaction.[1][8]

Presence of Free Dye After

Purification

Incomplete separation during

purification.

Optimize the purification

method. For gel filtration,

ensure the column size is

adequate. For HPLC, optimize

the gradient.[8]

Precipitation of Labeled

Oligonucleotide

High degree of labeling leading

to aggregation.

Reduce the molar excess of

the dye during the labeling

reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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